(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Medicinal Chemistry Pharmacophore Design Physicochemical Property Prediction

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol (CAS 1342158-81-9; molecular formula C₁₁H₁₄BrNO; MW 256.14 g/mol) is a brominated 2-aminotetralin derivative that features a quaternary α-carbon substituted with both a primary amine and a primary alcohol. This α,α-disubstituted architecture distinguishes it from the broader 2-aminotetralin class, where the 2-position typically bears only an amino or N-alkylated amino group.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B13257876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CC(CC2=C1C=C(C=C2)Br)(CO)N
InChIInChI=1S/C11H14BrNO/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10/h1-2,5,14H,3-4,6-7,13H2
InChIKeyMSTRFUJCHQGTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol — Structural Identity, Physicochemical Profile, and Comparator Landscape


(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol (CAS 1342158-81-9; molecular formula C₁₁H₁₄BrNO; MW 256.14 g/mol) is a brominated 2-aminotetralin derivative that features a quaternary α-carbon substituted with both a primary amine and a primary alcohol . This α,α-disubstituted architecture distinguishes it from the broader 2-aminotetralin class, where the 2-position typically bears only an amino or N-alkylated amino group. The compound is commercially available as the free base (purity ≥95%; e.g., AKSci 1739DR) and as the hydrochloride salt (CAS 2031260-76-9) . The closest structural analogs include 6-bromo-2-aminotetralin (6-Br-2-AT, CAS 167355-41-1, C₁₀H₁₂BrN, MW 226.11), 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 659736-91-1), 5-methoxy-2-aminotetralin (5-MeO-2-AT), and the well-known serotonin 5-HT₁A reference agonist 8-OH-DPAT [1].

Why 2-Aminotetralin-Class Substitution Is Not Straightforward: Key Differentiation Drivers for (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol


In the 2-aminotetralin series, seemingly minor structural modifications produce large shifts in receptor-subtype selectivity, functional activity (agonist vs. antagonist), and monoamine-uptake-inhibition profiles [1]. For example, a bromine substituent at the 6-position of the 2-aminotetralin scaffold has been shown in quantitative structure-activity relationship (QSAR) studies to shift the transporter-inhibition preference toward the norepinephrine transporter (NET) relative to the dopamine transporter (DAT), while a hydrogen at the same position favors DAT inhibition [2]. The further introduction of a hydroxymethyl group at the 2-position—creating a quaternary center absent in simple 2-aminotetralins—introduces an additional hydrogen-bond donor, alters molecular shape (globularity), and modifies the pKₐ of the adjacent amino group, all of which cannot be replicated by simple 6-bromo-2-aminotetralin or its N-alkyl derivatives.

Product-Specific Quantitative Differentiation Evidence for (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol


Quaternized α-Carbon Architecture: Hydrogen-Bond Donor Count and Molecular Shape Divergence from 2-Aminotetralin Mono-amines

The target compound possesses two hydrogen-bond donor (HBD) atoms (the primary amine and the hydroxymethyl hydroxyl), whereas simple 2-aminotetralins such as 6-bromo-2-aminotetralin (6-Br-2-AT) carry only one HBD [1]. This difference is structurally mandated by the geminal substitution of an amino and a hydroxymethyl group at the 2-position of the tetrahydronaphthalene ring. The additional HBD introduces an extra anchor point for target engagement while increasing topological polar surface area (tPSA), thereby reducing passive membrane permeability relative to comparator compounds. For instance, the canonical 5-HT₁A agonist 8-OH-DPAT (also carrying one HBD) has tPSA ≈ 23.5 Ų, whereas the target compound is predicted to have tPSA ≈ 46–50 Ų (class-level computed inference based on the free amine/hydroxyl motif) [1].

Medicinal Chemistry Pharmacophore Design Physicochemical Property Prediction

Dopamine-Transporter (DAT) vs. Norepinephrine-Transporter (NET) Inhibition Preference: 6-Bromo Substitution Effect Relative to Hydrogen at R₆

In a QSAR analysis of 44 substituted aminotetralin analogs, the presence of a bromine atom at the R₆ position (the same ring position as in the target compound) was found to shift the transporter inhibition preference toward the norepinephrine transporter (NET) relative to the dopamine transporter (DAT), whereas a hydrogen at R₆ favored DAT inhibition [1]. Although the target compound was not directly tested in this study, the bromine-at-R₆ structural topology is identical, enabling class-level extrapolation. The additional 2-hydroxymethyl group on the target compound may further modulate this profile through steric and electronic effects on the amine's interaction with the transporter binding pocket.

Monoamine Transporter Pharmacology QSAR CNS Drug Design

Bromine Substituent as a Synthetic Handle: Cross-Coupling Reactivity Advantage over Non-Halogenated or Methoxy-Substituted 2-Aminotetralins

The aryl bromide at the 6-position of the tetrahydronaphthalene ring is a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), whereas non-halogenated 2-aminotetralins (e.g., 2-aminotetralin itself, CAS 2954-50-9) lack this synthetic versatility . Among halogenated comparators bearing the same tetrahydronaphthalene core, the 6-bromo derivative is expected to exhibit faster oxidative addition rates with Pd(0) than the corresponding 6-chloro analog (C–Br bond dissociation energy ≈ 281 kJ/mol vs. C–Cl ≈ 339 kJ/mol) [1]. Furthermore, the simultaneous presence of the unprotected 2-amino and 2-hydroxymethyl groups enables convergent synthetic elaboration from two distinct nucleophilic anchor points at the quaternary carbon, a feature not available in 6-bromo-2-aminotetralin, which carries only a single functional group at the 2-position .

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry Toolbox

Patent-Literature Position as an Intermediate in 5-HT₁A Receptor Ligand Synthesis: Differentiation from Simpler Aminotetralins Lacking the 2-Hydroxymethyl Group

US Patent 5,426,226 (and its predecessor US 5,571,942) explicitly claims novel ring-substituted 2-amino-1,2,3,4-tetrahydronaphthalenes that exhibit binding activity at the serotonin 5-HT₁A receptor, and describes intermediates bearing a 2-hydroxymethyl substituent as key precursors to the final pharmacologically active N,N-dipropylamino derivatives [1]. The target compound falls precisely into this intermediate class. In contrast, simpler 2-aminotetralins without the 2-hydroxymethyl group (e.g., 6-bromo-2-aminotetralin) are not intercepted by this patent family as claimed intermediates for the ring-substituted 5-HT₁A-active series. 2-Aminotetralin (2-AT) itself has been reported as a 5-HT₁ receptor agonist with Ki ≤ 25 nM at 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors [2], demonstrating the scaffold's affinity, but the target compound's elaborated structure confers the ability to introduce N-alkyl substituents or prodrug modifications via the hydroxymethyl group without perturbing the tetrahydronaphthalene-core conformation.

Serotonin 5-HT1A Receptor Patent Intermediate Central Nervous System Drug Discovery

Dopamine D₂ and D₃ Receptor Affinity of the 2-Aminotetralin Scaffold: D₂/D₃ Selectivity Potential Relative to Arylpiperazine-Based Ligands

The 2-aminotetralin scaffold is one of the few chemotypes capable of achieving high affinity (Ki < 1 nM) at the dopamine D₃ receptor with significant selectivity over D₂ [1]. In a study of 6-substituted 2-aminotetralins, compound GR218231 exhibited approximately 400-fold selectivity for D₃ over D₂ and approximately 10,000-fold selectivity over D₁ and D₄ receptors [2]. While the target compound is not itself a D₃-selective ligand—the free 2-amino group typically confers lower D₃ affinity than N,N-dipropylamino substitution—the compound can serve as a direct precursor for synthesizing such N-substituted derivatives, because the quaternary 2-hydroxymethyl group does not interfere with subsequent reductive amination or alkylation of the 2-amine. By contrast, introducing a hydroxymethyl group into an arylpiperazine-based D₃ ligand scaffold would require complete redesign of the core heterocycle.

Dopamine Receptor Pharmacology D2/D3 Selectivity Neuropharmacology

Procurement-Justified Research and Industrial Application Scenarios for (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol


CNS Medicinal Chemistry: Synthesis of N-Substituted Dopamine D₃-Selective Ligands with a Differentiable 2-Hydroxymethyl Anchor

The target compound can be used as a direct precursor in reductive amination or alkylation reactions at the primary amine to generate N-substituted 2-aminotetralin libraries. The 6-bromo substituent provides a Pd-catalyzed cross-coupling site, while the 2-hydroxymethyl group enables late-stage attachment of pharmacokinetic-modulating groups (e.g., polyethylene glycol chains) or fluorophores, without altering the tetrahydronaphthalene core conformation. This scenario is supported by the demonstrated capacity of 6-substituted 2-aminotetralins to achieve D₃/D₂ selectivity of up to 400-fold [1].

Serotonin 5-HT₁A Receptor Probe Development: Direct Intermediate for Patent-Protected Ring-Substituted Aminotetralin Agonists

As explicitly claimed in US Patent 5,426,226, the target compound serves as an intermediate for preparing ring-substituted 2-aminotetralins with 5-HT₁A binding activity [2]. The compound is structurally pre-organized for conversion to N,N-dipropylamino or N-allyl derivatives, which are the pharmacologically active species in this patent series. Researchers focused on 5-HT₁A-mediated anxiolysis or antidepressant mechanisms would find this compound more immediately applicable than 6-bromo-2-aminotetralin, which lacks both the patent-defined intermediate status and the hydroxymethyl synthetic handle.

Bifunctional Building Block for Fragment-Based Drug Discovery (FBDD): Simultaneous Optimization of Two Vectors from a Single Quaternary Center

The geminal amino and hydroxymethyl groups on the quaternary carbon constitute two independently derivatizable vectors emanating from a common tetrahydronaphthalene scaffold. In fragment-based drug discovery campaigns, this architecture enables parallel optimization of both vectors—one toward a primary pharmacophore (via the amine) and the other toward a selectivity or solubility handle (via the alcohol)—while maintaining the rigid bicyclic core. This is a synthetic capability that neither 6-bromo-2-aminotetralin (one vector) nor 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (different electronics at C2) can replicate .

Chemical Biology Tool Synthesis: Biorthogonal Handle Installation via 6-Bromo Cross-Coupling with Preserved 2-Amino-Alcohol Functionality

The aryl bromide at the 6-position can be utilized in Suzuki–Miyaura or Sonogashira couplings to install biotin, fluorophores, or photoaffinity labels, while the 2-amino-alcohol moiety remains available for subsequent conjugation or remains in the free form to minimally perturb the core scaffold's conformational preferences. This scenario is particularly valuable for generating chemical probes to study dopamine D₂/D₃ or serotonin 5-HT₁A receptor subtypes in cellular target-engagement assays. The alternative use of 6-chloro analogs would result in slower coupling kinetics due to the higher C–Cl bond dissociation energy (~339 vs. ~281 kJ/mol) [3].

Quote Request

Request a Quote for (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.